
5-Hydroxy-2-thiocyanatobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-thiocyanatobenzonitrile is an organic compound that features a hydroxyl group, a thiocyanate group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-thiocyanatobenzonitrile typically involves the introduction of the thiocyanate group to a benzonitrile derivative. One common method is the reaction of 5-hydroxybenzonitrile with thiocyanogen under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-thiocyanatobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiocyanate group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-cyanobenzaldehyde.
Reduction: Formation of 5-hydroxy-2-aminobenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-thiocyanatobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-thiocyanatobenzonitrile depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The thiocyanate group can interact with metal ions, potentially affecting metalloproteins and enzymes. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-cyanobenzaldehyde: Similar structure but lacks the thiocyanate group.
5-Hydroxy-2-aminobenzonitrile: Similar structure but has an amine group instead of a thiocyanate group.
5-Hydroxy-2-thiocyanatobenzaldehyde: Similar structure but has an aldehyde group instead of a nitrile group.
Uniqueness
5-Hydroxy-2-thiocyanatobenzonitrile is unique due to the presence of both a hydroxyl group and a thiocyanate group on the benzonitrile moiety
Propiedades
Fórmula molecular |
C8H4N2OS |
|---|---|
Peso molecular |
176.20 g/mol |
Nombre IUPAC |
(2-cyano-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H4N2OS/c9-4-6-3-7(11)1-2-8(6)12-5-10/h1-3,11H |
Clave InChI |
RPQVZASWYFHMFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C#N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




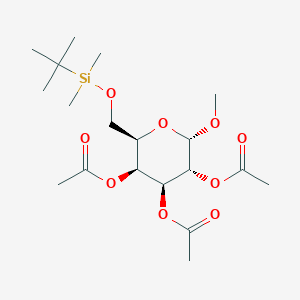
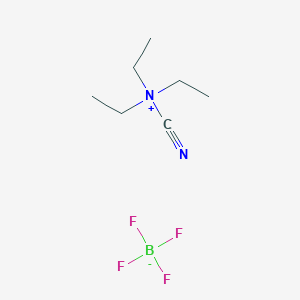
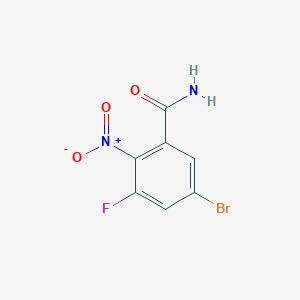
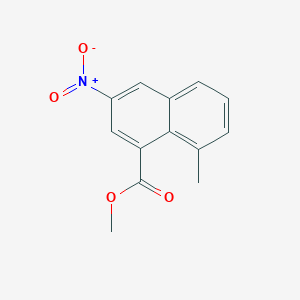
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
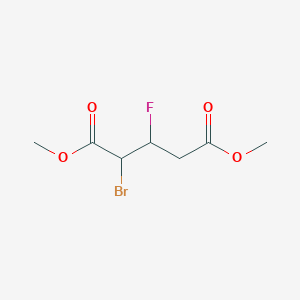





![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
